2-Fluoro-6-(trichloromethyl)pyridine
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Overview
Description
“2-Fluoro-6-(trichloromethyl)pyridine” is a chemical compound with the empirical formula C6H3F4N . It is used as an intermediate in the synthesis of many agrochemical and pharmaceutical products .
Synthesis Analysis
The synthesis of “2-Fluoro-6-(trichloromethyl)pyridine” involves the fluorination of one or more pyridine compounds with a fluorinating agent . The process is industrially feasible and economically viable .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(trichloromethyl)pyridine” is represented by the SMILES string Fc1cccc(n1)C(F)(F)F
. The InChI key for this compound is IZOIOCQPMHHDHN-UHFFFAOYSA-N
.
Chemical Reactions Analysis
The chemical reactions involving “2-Fluoro-6-(trichloromethyl)pyridine” are complex and involve several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Physical And Chemical Properties Analysis
The average mass of “2-Fluoro-6-(trichloromethyl)pyridine” is 165.088 Da, and its monoisotopic mass is 165.020157 Da . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .
Scientific Research Applications
Chemosensor Development
2,6-Bis(2-benzimidazolyl)pyridine has been utilized as a chemosensor for fluoride ions. Employing techniques such as UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR, researchers found that this compound can act as a sensor for fluoride ions, indicating its potential in chemical sensing applications (Chetia & Iyer, 2008).
Radioligand for PET Imaging
The compound 6-[(18)F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine, closely related to 2-Fluoro-6-(trichloromethyl)pyridine, has been synthesized and evaluated as a promising radioligand for positron emission tomography (PET) studies in humans. This fluorine-18 labeled compound is associated with nicotinic acetylcholine receptors and offers a potential tool for neurological research and diagnostics (Ding et al., 2000).
Preparation and Synthesis
The preparation of 2-Chloro-6-(trichloromethyl)pyridine, a compound structurally similar to 2-Fluoro-6-(trichloromethyl)pyridine, has been detailed. Researchers have optimized the reaction conditions to increase the yield and purity of this compound, demonstrating the relevance in fine chemical synthesis (Xiao-shan, 2009).
Fluorescent Chemosensor for Iron Ions
A 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophore, closely associated with 2-Fluoro-6-(trichloromethyl)pyridine, has been utilized as a turn-off chemosensor for Fe3+/Fe2+ cations. This application is significant for biochemical sensing and imaging in living cells (Maity et al., 2018).
Pesticide Synthesis
Derivatives of pyridine, such as 2,3-Dichloro-5-trifluoromethyl pyridine, have been widely utilized in the synthesis of pesticides. This highlights the importance of pyridine compounds in agricultural chemical research (Xin-xin, 2006).
Safety And Hazards
“2-Fluoro-6-(trichloromethyl)pyridine” is a flammable liquid. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air and may travel a considerable distance to a source of ignition . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
2-fluoro-6-(trichloromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQROJMHDPZEHMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743328 |
Source
|
Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trichloromethyl)pyridine | |
CAS RN |
1207664-71-8 |
Source
|
Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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